1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDMIUOLUPIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-chloropyrimidine is reacted with a piperidine derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Research indicates that derivatives of pyrimidine compounds, including 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrido[3,4-d]pyrimidine derivatives display selective activity against breast and renal cancer cell lines, indicating a promising therapeutic potential .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it exhibits significant activity against various bacterial strains, likely due to its ability to interfere with bacterial enzyme functions . This antimicrobial potential makes it a candidate for further development in treating bacterial infections.
Pharmaceutical Development
The compound is explored as a pharmaceutical intermediate in drug development processes. Its structural characteristics allow it to serve as a building block for synthesizing more complex organic molecules used in various therapeutic areas . Ongoing research is focused on understanding its interactions with biological systems, which could lead to novel drug formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrido[3,4-d]pyrimidine derivatives from common intermediates like this compound. These derivatives were tested against the National Cancer Institute’s 60 human cancer cell line panel, showing selective cytotoxicity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team investigating the antimicrobial properties of chlorinated pyrimidine derivatives demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The study emphasized the structural importance of the chlorinated component in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloropyrimidine moiety at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, which could exert therapeutic effects against conditions like cancer and infections.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. The chloropyrimidine component likely enhances its affinity for bacterial enzymes, although specific mechanisms are still under investigation.
Anticancer Activity
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of cancer cells in vitro, suggesting a potential role in cancer therapy. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have demonstrated cytotoxicity against tumor cells, indicating that this compound could exhibit similar effects.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or variations in substituents can significantly enhance its biological activity. For instance, research on related pyrimidine derivatives has shown that specific structural features can impact their inhibitory potency against various targets .
Research Findings and Case Studies
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations are focusing on:
- Detailed profiling of its interactions with specific molecular targets.
- Optimizing its structure to enhance potency and selectivity.
- Exploring potential therapeutic applications in infectious diseases and oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is common, involving nucleophilic substitution and hydrolysis. For example, a similar compound ( ) was synthesized via a 4-step process:
Deprotection : HCl in 1,4-dioxane (20–50°C, 25 h).
Coupling : Potassium carbonate in acetonitrile (20°C, 72 h).
Catalytic cross-coupling : Pd(OAc)₂, tert-butyl XPhos, and Cs₂CO₃ in tert-butyl alcohol (40–100°C, 5.5 h).
Hydrolysis : HCl in water (93–96°C, 17 h) .
- Critical Factors : Temperature control during hydrolysis (e.g., 93–96°C ensures complete ester-to-acid conversion), inert atmospheres for Pd-catalyzed steps, and pH adjustment (e.g., to 6.5 for crystallization) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Purity validation (≥95% threshold) with C18 columns and UV detection.
- NMR : Confirm stereochemistry (e.g., piperidine ring conformation) and substitution patterns (e.g., 2-chloropyrimidinyl group).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via ESI-MS) .
- Data Cross-Validation : Compare with PubChem-derived InChI keys and SMILES strings for structural consistency .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : -20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloropyrimidine moiety.
- Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the piperidine-pyrimidine bond. Monitor via periodic HPLC .
Advanced Research Questions
Q. How can conflicting literature reports on reaction yields for similar piperidine-pyrimidine derivatives be resolved?
- Methodological Answer :
- Case Study : reports 63.44 g yield under HCl/water (93–96°C), while other protocols (e.g., ) use Pd catalysts. Discrepancies may arise from:
- Substrate sensitivity : Chloropyrimidine may degrade under prolonged high heat.
- Catalyst efficiency : Pd(OAc)₂ vs. Cu-based systems alter reaction pathways.
- Resolution : Design a DoE (Design of Experiments) to test variables (temperature, catalyst loading, solvent) and quantify interactions .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvents : Use 10% isopropanol/DCM (as in ) or DMSO (≤5% to avoid cytotoxicity).
- pH Adjustment : Solubilize the carboxylic acid moiety at pH 7.4 (PBS buffer).
- Salt Formation : Explore sodium or ammonium salts via SN NaOH titration .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases targeted by pyrimidine derivatives).
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS).
- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .
Q. What analytical techniques identify degradation products during long-term stability studies?
- Methodological Answer :
- LC-MS/MS : Detect trace degradation products (e.g., hydrolyzed chloropyrimidine).
- TGA/DSC : Monitor thermal decomposition profiles (e.g., melting point shifts).
- XRD : Confirm crystallinity loss, which correlates with instability .
Contradiction Analysis & Experimental Design
Q. How to address inconsistencies in reported biological activity for structurally analogous compounds?
- Case Study : notes pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid show variable antimicrobial activity.
- Resolution :
Standardize Assays : Use CLSI/MIC guidelines with consistent bacterial strains.
Control Variables : Test under identical pH, temperature, and inoculum size.
SAR Analysis : Modify the piperidine ring’s substituents (e.g., 3-carboxylic acid vs. 4-carboxamide) to isolate active pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
